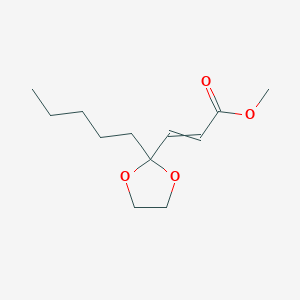
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring attached to a pentyl group and a prop-2-enoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The resulting dioxolane is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Aplicaciones Científicas De Investigación
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in polymer production.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Used in the study of biomolecule-ligand complexes.
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Applied in the synthesis of antitumor agents.
Uniqueness
Methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate is unique due to its combination of a dioxolane ring with a pentyl group and a prop-2-enoate moiety. This structure imparts specific chemical properties that make it valuable in various research and industrial applications.
Propiedades
Número CAS |
112329-11-0 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
methyl 3-(2-pentyl-1,3-dioxolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-7-12(15-9-10-16-12)8-6-11(13)14-2/h6,8H,3-5,7,9-10H2,1-2H3 |
Clave InChI |
FAVJPLBQJLIPEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(OCCO1)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


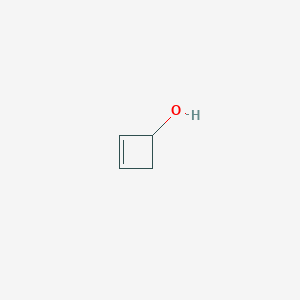
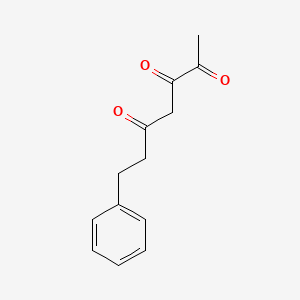
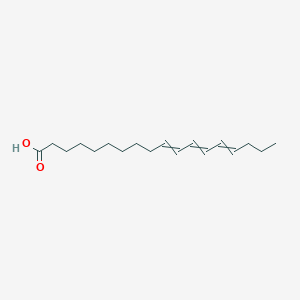


![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

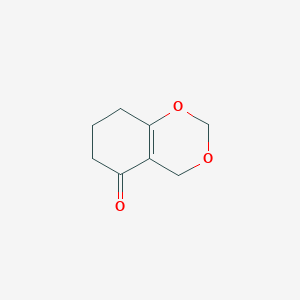

![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
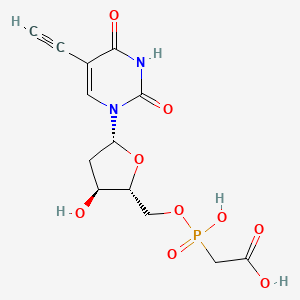
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
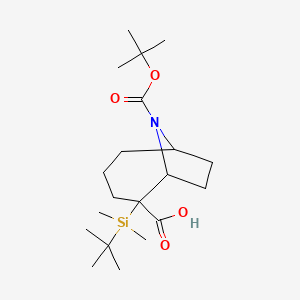
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
